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Compound of Interest

Compound Name: 6-Ethylpyridin-2-amine

Cat. No.: B1581705

An In-depth Technical Guide to the Predicted Spectroscopic Data of 6-Ethylpyridin-2-amine
(NMR, IR, MS)

Disclaimer: Experimental spectroscopic data for 6-Ethylpyridin-2-amine is not readily
available in public scientific databases. This guide, therefore, presents a comprehensive
prediction and interpretation of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR),
and Mass Spectrometry (MS) data. These predictions are grounded in fundamental
spectroscopic principles and comparison with structurally analogous compounds, such as 2-
amino-6-methylpyridine.

Introduction and Compound Overview

6-Ethylpyridin-2-amine (CAS: 21717-29-3), a substituted aminopyridine, is a valuable building
block in synthetic organic chemistry, particularly in the development of pharmaceuticals and
agrochemicals.[1] Its structure, featuring a pyridine ring with both an amino and an ethyl
substituent, gives rise to a unique electronic and structural profile. Accurate spectroscopic
characterization is paramount for confirming its identity, purity, and structure in any research or
development setting. This guide provides a detailed predictive analysis of the key
spectroscopic features of 6-Ethylpyridin-2-amine, offering a robust reference for researchers
in the absence of published experimental spectra.

Chemical Structure:

o |[UPAC Name: 6-ethylpyridin-2-amine[2]
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e Molecular Formula: C7H1oN2[3]
e Molecular Weight: 122.17 g/mol [3]

o Structure: An ethyl group at position 6 and an amino group at position 2 of a pyridine ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of
an organic molecule. For 6-Ethylpyridin-2-amine, *H and 3C NMR will provide definitive
information about the arrangement of protons and carbon atoms, respectively.

Experimental Protocol: NMR Analysis

A standard approach for acquiring NMR spectra for a sample like 6-Ethylpyridin-2-amine
would involve dissolving approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated
solvent, typically chloroform-d (CDCIs) or dimethyl sulfoxide-de (DMSO-ds), containing a small
amount of tetramethylsilane (TMS) as an internal standard (O ppm). The spectra would then be
recorded on a 400 MHz or higher field spectrometer.
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Caption: Workflow for NMR Spectroscopic Analysis.

Predicted *H NMR Spectrum
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The *H NMR spectrum is predicted to show distinct signals for the aromatic protons, the amino
group protons, and the ethyl group protons. The electron-donating amino group will shield the
ring protons, shifting them upfield compared to unsubstituted pyridine.

Table 1: Predicted *H NMR Chemical Shifts for 6-Ethylpyridin-2-amine (in CDCIs, 400 MHz)

Predicted
Protons Chemical Shift  Multiplicity Integration Assignment
(3, ppm)
H-3 ~6.3-6.5 Doublet (d) 1H Pyridine Ring
H-4 ~7.2-74 Triplet (t) or dd 1H Pyridine Ring
H-5 ~6.5-6.7 Doublet (d) 1H Pyridine Ring
Broad Singlet (br ]
-NH:2 ~45-55 ) 2H Amino Group
s
-CHz- ~2.6-2.8 Quartet (q) 2H Ethyl Group
-CHs ~1.2-14 Triplet (t) 3H Ethyl Group

Causality and Interpretation:

o Aromatic Region: The signals for H-3, H-4, and H-5 on the pyridine ring are expected
between 6.3 and 7.4 ppm. H-4 will likely be the most downfield of the three due to its position
relative to the nitrogen atom, appearing as a triplet due to coupling with both H-3 and H-5. H-
3 and H-5 will appear as doublets. For the analogous 2-amino-6-methylpyridine, these
aromatic protons appear at 6.13, 7.14, and 6.32 ppm.[4]

e Amino Protons: The amino (-NHz) protons typically appear as a broad singlet due to
quadrupole broadening and potential hydrogen exchange. The chemical shift can vary
depending on solvent and concentration.

o Ethyl Group: The ethyl group will present a classic quartet for the methylene (-CHz) protons
and a triplet for the methyl (-CHs) protons, a result of spin-spin coupling with each other.

Predicted **C NMR Spectrum
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The 3C NMR spectrum will show seven distinct carbon signals. The carbons attached to
nitrogen atoms (C2 and C6) will be the most downfield.

Table 2: Predicted 3C NMR Chemical Shifts for 6-Ethylpyridin-2-amine (in CDCls, 100 MHz)

Predicted Chemical Shift

Carbon Assignment
(3, ppm)

Cc2 ~158 - 160 Pyridine Ring (C-NH2)
C3 ~108 - 112 Pyridine Ring

C4 ~138 - 140 Pyridine Ring

C5 ~110- 114 Pyridine Ring

C6 ~159 - 162 Pyridine Ring (C-Ethyl)
-CHz- ~28 - 32 Ethyl Group

-CHs ~13-16 Ethyl Group

Causality and Interpretation:

e Aromatic Carbons: C2 and C6, being directly attached to heteroatoms, are significantly
deshielded and appear far downfield. C4 is also deshielded by the ring nitrogen. C3 and C5
are shielded by the electron-donating amino group.

 Aliphatic Carbons: The ethyl group carbons will appear in the typical upfield aliphatic region.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring
the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR Analysis

For a liquid sample like 6-Ethylpyridin-2-amine, the IR spectrum is most conveniently
obtained using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer. A
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drop of the liquid is placed on the ATR crystal, and the spectrum is recorded over the range of
4000-400 cm~1.

Sample Preparation R
Data Acquisition

Spectral Analysis
D
Identify characteristic - | Correlate bands toj

S —
Place drop of
liquid sample on -9 FTIR Spectrometer Record Spectrgm ; > ;
ATR crystal (4000-400 cm~1) absorption bands functional groups

Click to download full resolution via product page

Caption: Workflow for Infrared (IR) Spectroscopic Analysis.

Predicted IR Absorption Bands

The IR spectrum of 6-Ethylpyridin-2-amine will be dominated by absorptions from the N-H
bonds of the amino group, C-H bonds of the ethyl group and aromatic ring, and the C=C/C=N
bonds of the pyridine ring.

Table 3: Predicted Major IR Absorption Bands for 6-Ethylpyridin-2-amine
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Wavenumber . . . .
( 1 Vibration Type Functional Group Intensity
cm-
N-H Asymmetric & ) ) )
3450 - 3300 ) Primary Amine (-NH2) Medium-Strong
Symmetric Stretch
3100 - 3000 C-H Aromatic Stretch Pyridine Ring Medium
) ] Ethyl Group (-CHz, - )
2980 - 2850 C-H Aliphatic Stretch CHa) Medium-Strong
3
1640 - 1580 N-H Bend (Scissoring)  Primary Amine (-NH2) Strong
C=C and C=N Ring o _ Strong, Multiple
1600 - 1450 ) Pyridine Ring
Stretching Bands
1350 - 1250 C-N Aromatic Stretch Aryl-Amine Strong
C-H Out-of-Plane o
900 - 675 Aromatic Ring Strong

Bend

Causality and Interpretation:

e N-H Vibrations: As a primary amine, 6-Ethylpyridin-2-amine is expected to show two

distinct N-H stretching bands in the 3450-3300 cm~1 region, corresponding to asymmetric

and symmetric vibrations.[5] A strong N-H bending vibration should also be present around

1600 cm~1,[5]

e C-H Vibrations: The spectrum will show both aromatic C-H stretches (above 3000 cm~1) and

aliphatic C-H stretches from the ethyl group (below 3000 cm~12).[6]

o Pyridine Ring: The characteristic C=C and C=N stretching vibrations of the pyridine ring will

appear as a series of sharp, strong bands in the 1600-1450 cm~1 "fingerprint" region.[6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule

and its fragments, allowing for the determination of molecular weight and structural features.
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Experimental Protocol: MS Analysis

Electron lonization (EI) mass spectrometry is a common technique for volatile, thermally stable
compounds like 6-Ethylpyridin-2-amine. The sample would be introduced into the high-
vacuum source of the mass spectrometer, where it is bombarded with high-energy electrons
(typically 70 eV). This causes ionization and fragmentation. The resulting ions are then

separated by their m/z ratio and detected.

Data Analysis

Spectrum Identify Molecular lon
& Fragmentation Pattern

Click to download full resolution via product page

Caption: Workflow for Electron lonization Mass Spectrometry (EI-MS).

Predicted Mass Spectrum

The EIl mass spectrum will provide the molecular weight and key fragmentation patterns.

Table 4: Predicted Major lons in the El Mass Spectrum of 6-Ethylpyridin-2-amine
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miz Predicted lon Fragmentation Pathway
122 [C7H10N2]* Molecular lon (M*")

Loss of a methyl radical
107 [M - CHs]* _

(Benzylic cleavage)

_ McLafferty rearrangement

94 [M - C2H4]*

(loss of ethene)
93 [M - CzHs]* Loss of an ethyl radical

Fragmentation of the pyridine
78 [CsHaN]*

ring

Causality and Interpretation:

e Molecular lon (M*'): A prominent molecular ion peak is expected at m/z = 122,
corresponding to the molecular weight of the compound.

e Benzylic Cleavage: The most characteristic fragmentation for alkyl-substituted aromatic rings
is the cleavage of the bond beta to the ring. For 6-Ethylpyridin-2-amine, this involves the
loss of a methyl radical (*CHs) from the ethyl group, leading to a very stable ion at m/z = 107.
This is often the base peak in the spectrum. The mass spectrum of the related compound 2-
ethyl-6-methylpyridine shows a strong peak from the loss of a methyl group.[7]

o McLafferty Rearrangement: If a gamma-hydrogen is present, a McLafferty rearrangement
can occur. This would involve the transfer of a hydrogen from the ethyl group to the pyridine
nitrogen, followed by the elimination of a neutral ethene molecule, resulting in a fragment at
m/z = 94.

» Loss of Ethyl Radical: Direct cleavage of the ethyl group would result in a fragment at m/z =
93.

Safety and Handling

While a specific safety data sheet for 6-Ethylpyridin-2-amine is not widely available, related
aminopyridines are classified as toxic if swallowed or in contact with skin and can cause skin
and eye irritation.[1] Therefore, appropriate personal protective equipment (PPE), including
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gloves, safety goggles, and a lab coat, should be worn at all times. All handling should be
performed in a well-ventilated fume hood.

Conclusion

This guide provides a detailed, theory-backed prediction of the NMR, IR, and MS spectra of 6-
Ethylpyridin-2-amine. The predicted data, summarized in the tables above, offers a valuable
reference for researchers to aid in the identification and characterization of this compound. The
IH NMR is expected to show characteristic aromatic and ethyl group signals, the IR spectrum
will be dominated by N-H and C=N/C=C absorptions, and the mass spectrum will likely show a
prominent molecular ion at m/z 122 and a base peak at m/z 107. These predictions provide a
solid foundation for the structural analysis of 6-Ethylpyridin-2-amine in a laboratory setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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and industry. Email: info@benchchem.com
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